6-Amino-4-fluoronicotinic acid

Description

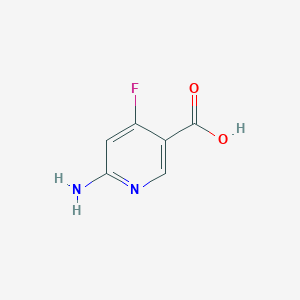

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5FN2O2 |

|---|---|

Molecular Weight |

156.11 g/mol |

IUPAC Name |

6-amino-4-fluoropyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H5FN2O2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11) |

InChI Key |

DIMLYQZSEADACE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1N)C(=O)O)F |

Origin of Product |

United States |

Contextualization Within Fluorinated Pyridine Carboxylic Acids

6-Amino-4-fluoronicotinic acid belongs to the esteemed class of pyridine (B92270) carboxylic acids, which are foundational structures in modern pharmaceuticals. evitachem.comontosight.ai Pyridine rings, a nitrogen-containing heterocycle, are a common feature in a vast array of biologically active molecules due to their ability to engage in various non-covalent interactions and their susceptibility to diverse chemical modifications. ontosight.ai The addition of a carboxylic acid group further enhances their utility, providing a handle for forming amides, esters, and other functional groups, as well as enabling interactions with biological targets.

The strategic introduction of a fluorine atom onto the pyridine ring, as seen in this compound, is a key design element in contemporary drug discovery. Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties. ontosight.ai These modifications can include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

Increased Lipophilicity: In certain positions, fluorine can enhance a molecule's ability to pass through cell membranes, improving its absorption and distribution. ontosight.ai

Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for target binding and solubility.

Conformational Control: The presence of fluorine can influence the preferred three-dimensional shape of a molecule, potentially locking it into a bioactive conformation.

The combination of an amino group and a fluorine atom on the nicotinic acid scaffold, as in the titular compound, presents a unique set of properties that are of significant interest to researchers.

Rationale for Academic Investigation of 6 Amino 4 Fluoronicotinic Acid

The academic investigation into 6-Amino-4-fluoronicotinic acid is driven by its potential as a versatile building block in the synthesis of more complex molecules with tailored biological activities. ossila.com The presence of three distinct functional groups—the carboxylic acid, the amino group, and the fluorine atom—on a stable pyridine (B92270) core makes it a highly attractive starting material for combinatorial chemistry and targeted synthesis.

One of the primary areas of interest is in the development of novel radiotracers for Positron Emission Tomography (PET) imaging. nih.gov The related compound, 6-fluoronicotinic acid, is a known precursor for the synthesis of 18F-labeled PET tracers. nih.govresearchgate.net The introduction of an amino group, as in this compound, provides an additional site for conjugation to peptides, antibodies, or small molecules, enabling the development of highly specific imaging agents for diagnosing and monitoring diseases such as cancer. nih.gov

Furthermore, the structural motifs present in this compound are found in various pharmacologically active compounds. Nicotinic acid derivatives, for instance, have been explored for their potential in treating a range of conditions, including inflammatory diseases and cancer. ontosight.ai The unique substitution pattern of this compound offers the potential to discover new chemical entities with improved efficacy and selectivity.

Overview of Key Research Avenues and Foundational Studies

Strategies for Constructing the this compound Scaffold

The construction of the this compound framework is primarily achieved through multi-step synthetic sequences, often commencing from more readily available precursors. These strategies involve the formation of an ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Multi-Step Approaches to Ethyl 6-Amino-4-fluoronicotinate

The synthesis of ethyl 6-amino-4-fluoronicotinate is a critical step, often involving several transformations. While specific multi-step syntheses leading directly to ethyl 6-amino-4-fluoronicotinate are not extensively detailed in the provided search results, the synthesis of related compounds provides insight into the potential methodologies. For instance, the synthesis of ethyl 6-amino-5-bromonicotinate involves the bromination of ethyl nicotinate (B505614) followed by amination. A similar strategy could conceptually be applied, involving fluorination and subsequent amination of a suitable nicotinic acid ester.

Hydrolytic Transformations to Obtain this compound

Once the ester precursor, such as ethyl 6-amino-4-fluoronicotinate, is synthesized, the final step is a hydrolytic transformation to yield this compound. This is a standard procedure in organic synthesis. For example, the synthesis of 6-fluoronicotinic acid from its ester is achieved through hydrolysis. google.comguidechem.com This process typically involves treating the ester with an aqueous acidic or basic solution. For instance, a sodium hydroxide (B78521) solution can be used to hydrolyze the ester, followed by acidification to precipitate the carboxylic acid. google.comguidechem.com

Synthetic Routes from Related Halogenated Nicotinic Acid Intermediates (e.g., 6-Amino-4-chloro-nicotinic acid ethyl ester)

An alternative approach to this compound involves starting from other halogenated nicotinic acid intermediates. For example, a process could be envisioned starting from 6-amino-4-chloro-nicotinic acid ethyl ester. The chlorine atom at the 4-position could potentially be displaced by a fluorine atom through a nucleophilic aromatic substitution (SNAr) reaction. The use of a fluoride (B91410) source, such as potassium fluoride, often in the presence of a phase-transfer catalyst, is a common method for such transformations. The resulting ethyl 6-amino-4-fluoronicotinate would then be hydrolyzed to the final acid. The synthesis of related fluoronicotinic acid derivatives often employs the displacement of a chlorine atom. nih.govresearchgate.net

Synthesis of Related Fluorinated Nicotinic Acid Derivatives Relevant to its Research Context

The synthesis of other fluorinated nicotinic acid derivatives provides a broader context for the methodologies applicable to this compound. These routes often showcase various strategies for introducing fluorine into the pyridine ring.

Preparation of 6-Fluoronicotinic Acid from Precursors (e.g., 2,5-dibromopyridine, 2-fluoro-5-methylpyridine)

The synthesis of 6-fluoronicotinic acid has been achieved from several precursors, demonstrating different synthetic strategies.

One method starts from 2,5-dibromopyridine . google.comguidechem.com This process involves a Grignard exchange reaction using isopropyl magnesium chloride, followed by reaction with a chloroformate to selectively generate a 6-bromonicotinate. google.comguidechem.com This intermediate then undergoes a fluorination reaction. google.comguidechem.com

Another common precursor is 2-fluoro-5-methylpyridine . guidechem.comchemicalbook.comsmolecule.com This method involves the oxidation of the methyl group to a carboxylic acid. guidechem.comchemicalbook.comsmolecule.com A typical procedure uses potassium permanganate (B83412) (KMnO4) in water, followed by heating. chemicalbook.com

| Starting Material | Key Reagents | Product |

| 2,5-Dibromopyridine | 1. Isopropyl magnesium chloride, Chloroformate 2. Fluorinating agent | 6-Fluoronicotinic acid |

| 2-Fluoro-5-methylpyridine | Potassium permanganate, Water | 6-Fluoronicotinic acid |

Selective Fluorination Strategies (e.g., using tetramethylammonium (B1211777) fluoride)

Selective fluorination is a key step in the synthesis of many fluorinated nicotinic acid derivatives. Tetramethylammonium fluoride (TMAF) has emerged as a useful reagent for this purpose. mdpi.comgoogle.com It serves as a soluble and highly nucleophilic source of fluoride ions. mdpi.comgoogle.com

In the synthesis of 6-fluoronicotinic acid from 6-bromonicotinate, anhydrous tetramethylammonium fluoride is used to displace the bromine atom. google.com This fluorination reaction is typically carried out in an organic solvent like DMF or DMSO at elevated temperatures. google.com The use of anhydrous TMAF is crucial as the presence of water can suppress the fluorination reaction. mdpi.com

Grignard Reagent Applications in Pyridine Ring Functionalization

The functionalization of the pyridine ring is a critical step in the synthesis of complex substituted pyridines like this compound. Grignard reagents (RMgX) serve as powerful nucleophiles for creating new carbon-carbon bonds on the electron-deficient pyridine nucleus. However, the regioselectivity of the addition can be challenging to control. Research has focused on various strategies to direct the addition of Grignard reagents to specific positions on the pyridine ring, particularly for precursors of nicotinic acids.

One of the most effective strategies involves the activation of the pyridine ring to facilitate nucleophilic attack. A notable application is the selective 1,4-addition of Grignard reagents to 6-chloronicotinic acid derivatives. researchgate.netacs.orgresearchgate.net This method allows for the introduction of substituents at the C4-position of the nicotinic acid scaffold, a key transformation for accessing 4-substituted analogues. In a one-pot sequence, a Grignard reagent is added to a 6-chloronicotinic acid derivative, leading to a dihydropyridine (B1217469) intermediate which is then oxidized to the corresponding 4-substituted-6-chloronicotinic acid. researchgate.netacs.org This approach was pivotal in the synthesis of novel NK₁ receptor antagonists. acs.orgresearchgate.net

The scope of this 1,4-addition/oxidation reaction has been explored with various Grignard reagents and 6-chloronicotinic acid derivatives. acs.org For example, the reaction of methyl 6-chloronicotinate with o-tolylmagnesium bromide followed by oxidation with reagents like manganese dioxide (MnO₂) or air furnishes methyl 6-chloro-4-(o-tolyl)nicotinate in significant yields. acs.org

Table 1: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives acs.org

| Starting Material | Grignard Reagent | Oxidant | Product | Yield (%) |

| 6-Chloronicotinic acid | o-Tolylmagnesium bromide | MnO₂ | 6-Chloro-4-(o-tolyl)nicotinic acid | 70 |

| Methyl 6-chloronicotinate | o-Tolylmagnesium bromide | Air | Methyl 6-chloro-4-(o-tolyl)nicotinate | 88 |

| Methyl 6-chloronicotinate | Phenylmagnesium bromide | MnO₂ | Methyl 6-chloro-4-phenylnicotinate | 71 |

| Methyl 6-chloronicotinate | Ethylmagnesium bromide | MnO₂ | Methyl 6-chloro-4-ethylnicotinate | 48 |

This methodology highlights a robust pathway for C4-functionalization, which is essential for the synthesis of precursors to compounds like this compound. By first introducing a suitable group at the C4-position, subsequent fluorination and amination steps can be envisioned.

Other applications of Grignard reagents in pyridine functionalization that are relevant to the synthesis of complex substituted pyridines include:

Coupling with Pyridylsulfonium Salts : Grignard reagents can be coupled with pyridylsulfonium salts in transition-metal-free ligand-coupling reactions. nih.gov This method demonstrates good functional group tolerance and is effective for creating linkages between pyridine and other (hetero)aryl rings. nih.gov Notably, this approach is compatible with fluorinated systems, allowing for the synthesis of 4-fluorinated bipyridines, which can be valuable intermediates. nih.gov

Addition to Pyridine N-Oxides : The reaction of Grignard reagents with pyridine N-oxides provides another route to substituted pyridines. acs.org This reaction typically results in the introduction of the Grignard reagent's organic group at the C2 position of the pyridine ring.

Nickel-Catalyzed Alkylation : The alkylation of aryl fluorides, including fluorinated heterocycles, can be achieved using Grignard reagents in the presence of a nickel catalyst. researchgate.net This reaction is significant as it allows for the formation of a C-C bond at the position of a C-F bond, a transformation that can be challenging.

These methods collectively demonstrate the versatility of Grignard reagents in the strategic functionalization of pyridine rings, providing essential tools for the multi-step synthesis of specifically substituted target molecules such as this compound.

Amidation and Esterification Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyridine ring is a primary site for transformations such as amidation and esterification. These reactions are fundamental for integrating the this compound core into larger molecular frameworks.

Amidation: The conversion of the carboxylic acid to an amide is a common strategy. This can be achieved by first activating the carboxylic acid, for instance, by converting it into an acyl chloride. In a synthetic route analogous to the preparation of the pharmaceutical Sotorasib, which starts from 2,6-dichloro-5-fluoronicotinic acid, the carboxylic acid is treated with oxalyl chloride to form the corresponding acid chloride. This reactive intermediate then readily reacts with an amine, such as ammonium (B1175870) hydroxide, to yield the primary amide (nicotinamide). mdpi.com This transformation is crucial for building molecules where an amide linkage is required for biological activity or structural integrity.

Esterification: Esterification of the carboxylic acid group is another key transformation. Simple esters, such as methyl esters, are readily prepared. frontierspecialtychemicals.com More significantly, the carboxylic acid is often converted into an "activated ester." These esters contain electron-withdrawing groups that make them highly susceptible to nucleophilic attack, facilitating subsequent amidation reactions under mild conditions. This two-step approach is particularly useful for labeling sensitive biomolecules like peptides and proteins. For example, related fluoronicotinic acids have been reacted with 2,3,5,6-tetrafluorophenol (B1216870) (TFP) or 4-nitrophenol (B140041) to create stable, yet highly reactive TFP-esters or nitrophenyl esters. nih.govrsc.orgacs.org These activated intermediates can then be purified and used to efficiently form amide bonds with the amino groups of complex molecules. acs.org

Table 1: Examples of Amidation and Esterification Reactions Data derived from reactions on closely related fluoronicotinic acid analogs.

| Reaction Type | Starting Material Analog | Reagent(s) | Product Type | Application Context |

| Amidation | 2,6-dichloro-5-fluoronicotinic acid | 1. Oxalyl Chloride2. Ammonium Hydroxide | Primary Amide | Synthesis of pharmaceutical precursors. mdpi.com |

| Esterification | 6-Fluoronicotinic acid | 2,3,5,6-Tetrafluorophenol (TFP), Carbodiimide | Activated TFP Ester | Prosthetic group for PET imaging. rsc.orgacs.org |

| Esterification | 6-Fluoronicotinic acid | 4-Nitrophenol, DMAP | Activated Nitrophenyl Ester | Reagent for bioconjugation. nih.gov |

| Esterification | 6-Fluoronicotinic acid | Methanol | Methyl Ester | Synthetic intermediate. frontierspecialtychemicals.com |

Reactions at the Amino Group (e.g., acylation, alkylation)

The amino group at the 6-position is a potent nucleophile, providing another handle for derivatization through reactions like acylation and alkylation.

Acylation: The amino group can be acylated to form a new amide bond. This is the principle behind the use of activated esters of fluoronicotinic acids in bioconjugation. In these cases, the roles are reversed from the discussion above: an activated ester (like a TFP-ester of a different molecule) would be used to acylate the amino group of this compound. More commonly, the activated ester of a fluoronicotinic acid is used to acylate the amino groups present in other molecules, such as the lysine (B10760008) residues of peptides and proteins. researchgate.net This N-acylation is a widely anticipated reaction for linking the nicotinic acid scaffold to biomolecules. nih.gov

Alkylation: The amino group can also undergo alkylation. A relevant example is seen in the synthesis of a key pharmaceutical intermediate, where a related nicotinic acid derivative featuring a chlorine atom at the 2-position is coupled with an aminomethyl-functionalized molecule. researchgate.net This reaction, a form of N-alkylation via nucleophilic aromatic substitution, results in the formation of a secondary amine, linking the two molecular fragments. This demonstrates how the reactivity of a group on the pyridine ring can be exploited to introduce complex substituents.

Table 2: Representative Reactions at the Amino Group Data derived from intended or analogous reactions involving the amino group.

| Reaction Type | Reactant 1 (Analog) | Reactant 2 | Product Feature | Reaction Class |

| N-Acylation | Peptide (containing -NH₂) | 6-Fluoronicotinic acid TFP-ester | Amide bond formation | Acylation of biomolecules. nih.govresearchgate.net |

| N-Alkylation | 2-Chloro-5-fluoronicotinic acid | 4-Aminomethyl-7-azaindole | Secondary amine linkage | Nucleophilic Aromatic Substitution. researchgate.net |

Functionalization of the Pyridine Ring

Beyond the carboxylic acid and amino groups, the pyridine ring itself can be modified. The presence of the electron-withdrawing fluorine atom enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr), allowing for the replacement of other leaving groups on the ring.

A practical synthesis of a complex heterocyclic molecule demonstrates this principle effectively, starting with 2,6-dichloro-5-fluoronicotinic acid. researchgate.net In this multi-step synthesis, two key functionalizations of the pyridine ring are performed:

Selective Dechlorination: A highly selective monodechlorination is first carried out to remove one of the chlorine atoms, affording a necessary intermediate for the subsequent step. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The remaining chlorine atom is then displaced by the amino group of another building block (4-aminomethyl-7-azaindole) to form the final carbon-nitrogen bond. researchgate.net

These types of transformations are critical for assembling complex drug candidates where the pyridine core acts as a central scaffold. The ability to selectively manipulate substituents around the ring is a testament to the versatility of this chemical system.

Table 3: Examples of Pyridine Ring Functionalization Data derived from reactions on a closely related dichlorofluoronicotinic acid analog.

| Reaction Type | Starting Material | Reagent(s)/Conditions | Outcome |

| Selective Dechlorination | 2,6-dichloro-5-fluoronicotinic acid | Not specified in abstract | Removal of one chlorine atom to yield a monochloro intermediate. researchgate.net |

| SNAr | 2-Chloro-5-fluoronicotinic acid derivative | 4-Aminomethyl-7-azaindole | Displacement of the chlorine atom to form a C-N bond. researchgate.net |

Role as a Synthetic Building Block for Complex Molecules

The varied reactivity of its functional groups makes this compound and its close analogs powerful building blocks for constructing complex, high-value molecules. ossila.com

Pharmaceuticals: Analogs such as 2,6-dichloro-5-fluoronicotinic acid serve as the starting point for multi-step syntheses of modern pharmaceuticals. mdpi.com In the synthesis of a kinase inhibitor, a related fluoronicotinic acid is coupled with another heterocyclic fragment to create the core of the drug molecule. researchgate.net The pyridine motif is a ubiquitous feature in FDA-approved drugs, underscoring the importance of such building blocks. digitellinc.comnih.gov

PET Imaging Agents: Fluorinated nicotinic acids are frequently used to create prosthetic groups for Positron Emission Tomography (PET) imaging. ossila.com By converting the carboxylic acid to an activated TFP-ester, a building block is formed that can be radiolabeled with fluorine-18 (B77423). acs.org This radioactive building block is then conjugated to targeting vectors like peptides, allowing for the non-invasive imaging of biological processes, such as the expression of specific receptors in tumors. nih.govacs.org

This role as a versatile building block highlights the compound's significance in advancing both therapeutic and diagnostic applications in medicine.

Table 4: Application as a Synthetic Building Block Examples based on this compound analogs.

| Building Block Analog | Application Area | Complex Molecule Type | Key Transformation |

| 2,6-dichloro-5-fluoronicotinic acid | Oncology | Kinase Inhibitor (Sotorasib) | Amidation and subsequent cyclizations. mdpi.com |

| 6-[¹⁸F]Fluoronicotinic acid TFP-ester | Medical Diagnostics | Peptide-based PET Tracer | Conjugation to peptide amino groups. acs.org |

| 2-Chloro-5-fluoronicotinic acid deriv. | Drug Discovery | Kinase Inhibitor Intermediate | SNAr coupling with an amine. researchgate.net |

| 6-Fluoronicotinic acid | Oncology Research | Quinoline-8-yl-nicotinamide | Amidation. ossila.com |

Advanced Spectroscopic and Structural Characterization Techniques

Elucidation of Molecular Structure by X-ray Diffraction (XRD)

For a molecule like 6-Amino-4-fluoronicotinic acid, single-crystal XRD would unambiguously confirm the substitution pattern on the pyridine (B92270) ring. Furthermore, it would reveal critical details about intermolecular interactions that govern the crystal packing. Key insights would include the nature of hydrogen bonding, such as interactions between the carboxylic acid group of one molecule and the amino group or pyridine nitrogen of another, potentially forming extensive networks like dimers or chains. While specific crystal structure data for this compound is not publicly available in the referenced literature, the analysis of related structures, such as other substituted nicotinic acids, demonstrates the utility of XRD in confirming planar or near-planar ring conformations and characterizing the supramolecular assembly.

Vibrational Spectroscopy for Bond Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are essential for identifying functional groups and providing insight into the molecule's structure.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each functional group absorbs at a characteristic frequency range, making FT-IR an excellent tool for qualitative analysis. For this compound, the spectrum would be expected to display distinct absorption bands corresponding to its primary functional groups. The presence of strong intermolecular hydrogen bonding, particularly involving the carboxylic acid, can lead to significant broadening of the O-H stretching band.

Table 1: Predicted Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 | Medium (two bands) |

| O-H Stretch | Carboxylic Acid (-COOH) | 3300 - 2500 | Broad, Strong |

| C=O Stretch | Carboxylic Acid (-COOH) | 1725 - 1700 | Strong |

| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 | Medium to Strong |

| C=C and C=N Stretch | Pyridine Ring | 1600 - 1450 | Medium to Strong |

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and aromatic ring systems. The Raman spectrum of this compound would provide valuable information on the pyridine ring vibrations and the carbon-fluorine bond. The ring breathing mode, a symmetric vibration of the entire pyridine ring, is typically a strong and sharp band in Raman spectra, providing a clear fingerprint for the heterocyclic core.

Table 2: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Medium |

| C=O Stretch | Carboxylic Acid (-COOH) | 1680 - 1640 | Medium |

| C=C and C=N Stretch | Pyridine Ring | 1610 - 1570 | Strong |

| Ring Breathing | Pyridine Ring | ~1000 | Strong, Sharp |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of each atom.

¹H NMR spectroscopy provides information on the number and environment of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the two protons on the pyridine ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents: the electron-donating amino group (-NH₂) and the electron-withdrawing fluoro (-F) and carboxylic acid (-COOH) groups. The proton at the C5 position would likely appear as a doublet due to coupling with the adjacent fluorine atom. The proton at the C2 position would appear as a singlet. The protons of the amine and carboxylic acid groups are typically broad and may exchange with deuterium (B1214612) if a deuterated solvent like D₂O is used.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | ~8.0 - 8.2 | s (singlet) | N/A |

| H5 | ~6.5 - 6.7 | d (doublet) | J(H-F) ≈ 4-6 |

| -NH₂ | ~7.0 - 7.5 | br s (broad singlet) | N/A |

¹³C NMR spectroscopy detects the carbon nuclei and provides a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment. In this compound, six distinct carbon signals are expected. The carbon atom directly bonded to the fluorine (C4) will exhibit a large chemical shift and will appear as a doublet due to strong one-bond carbon-fluorine coupling (¹JCF). The other ring carbons will also show smaller couplings to the fluorine atom. The carbonyl carbon of the carboxylic acid will appear at the most downfield position.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| C2 | ~148 - 152 | d |

| C3 | ~110 - 115 | d |

| C4 | ~155 - 160 (¹JCF ≈ 240-260 Hz) | d |

| C5 | ~105 - 110 | d |

| C6 | ~158 - 162 | s |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a primary analytical method for the characterization of fluorinated organic compounds. wikipedia.org Its utility stems from several key advantages of the ¹⁹F nucleus: it has a nuclear spin of ½ and a high gyromagnetic ratio, making it highly sensitive to NMR detection. wikipedia.org Furthermore, ¹⁹F has a 100% natural abundance, ensuring strong signals without the need for isotopic enrichment. wikipedia.orgnsf.gov

One of the most significant features of ¹⁹F NMR is its wide chemical shift range, which spans approximately 800 ppm. wikipedia.org This broad dispersion is considerably larger than that of proton (¹H) NMR and results in a high degree of sensitivity to the local electronic environment of the fluorine atom. biophysics.orgnih.gov Consequently, even subtle changes in the molecular structure or intermolecular interactions can lead to substantial and easily detectable changes in the ¹⁹F chemical shift. biophysics.orgbeilstein-journals.org This makes ¹⁹F NMR an excellent tool for identifying fluorine-containing compounds and probing their interactions with other molecules. beilstein-journals.org

In the context of this compound, the ¹⁹F NMR spectrum would be expected to show a characteristic signal for the fluorine atom attached to the pyridine ring. The precise chemical shift of this signal provides crucial information about the electronic environment of the fluorine atom, which is influenced by the amino and carboxylic acid functional groups on the aromatic ring. For instance, a study on 6-fluoro-2-(ethylamino)nicotinic acid reported a ¹⁹F NMR chemical shift of -60.92 ppm in (CD₃)₂SO. nih.gov While this is a different isomer, it provides a reference point for the expected chemical shift region. The chemical shifts in ¹⁹F NMR are strongly affected by the electronic nature of neighboring substituents. wikipedia.org

Furthermore, spin-spin coupling between the ¹⁹F nucleus and adjacent protons (¹H) on the pyridine ring would result in the splitting of the fluorine signal, providing valuable information about the connectivity of the atoms. wikipedia.org Long-range ¹⁹F-¹⁹F coupling is also commonly observed in polyfluorinated compounds. wikipedia.org The analysis of these coupling constants can aid in the definitive assignment of the structure.

It is important to note that ¹⁹F NMR spectra can be recorded with or without proton decoupling. wikipedia.org Proton-decoupled spectra simplify the signal to a singlet (in the absence of other fluorine atoms), which can be useful for quantification, while proton-coupled spectra provide the valuable structural information contained in the coupling patterns. The high resolution and sensitivity of ¹⁹F NMR also allow for the detection of impurities, making it a valuable tool for assessing the purity of a sample. nih.gov

¹⁹F NMR Data for a Related Compound: 6-Fluoro-2-(ethylamino)nicotinic Acid

| Parameter | Value | Solvent |

| Chemical Shift (δ) | -60.92 ppm | (CD₃)₂SO |

This table presents the reported ¹⁹F NMR chemical shift for a structurally related compound, providing an expected range for the fluorine signal in this compound. Data sourced from nih.gov.

Mass Spectrometry for Molecular Weight and Purity Analysis (e.g., LC-MS/MS)

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and assessing its purity. Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a powerful and widely used method in the analysis of organic molecules, including amino acid derivatives. nih.govmdpi.comsemanticscholar.org

The process begins with the separation of the components of a mixture by liquid chromatography. For amino acids and their derivatives, which can be polar, techniques like hydrophilic interaction chromatography (HILIC) or reversed-phase (RP) chromatography with or without derivatization are often employed. nih.govmdpi.com Derivatization can improve chromatographic retention and ionization efficiency. mdpi.com The separated components then enter the mass spectrometer.

In the mass spectrometer, the molecules are ionized, most commonly using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₆H₅FN₂O₂), the expected exact mass can be calculated. The high-resolution mass spectrometry (HRMS) capability of modern instruments allows for the determination of the molecular formula with high accuracy by comparing the measured mass to the calculated mass. For example, in a study of a related compound, 6-fluoro-2-(ethylamino)nicotinic acid, the calculated mass for the deprotonated molecule [M - H]⁻ was 183.05753, and the found mass was 183.05753, confirming the elemental composition. nih.gov

LC-MS/MS adds another layer of structural confirmation. In this technique, a specific ion (the precursor ion) corresponding to the molecule of interest is selected and then fragmented. The resulting fragment ions (product ions) are then analyzed. This fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound. For instance, the fragmentation of a nicotinic acid derivative would likely involve losses of functional groups like the carboxylic acid.

The purity of the this compound sample can be assessed by examining the LC chromatogram. A pure sample should ideally show a single, sharp peak at a specific retention time. The presence of other peaks would indicate impurities. The mass spectrometer can then be used to identify these impurities by their m/z values. The combination of retention time from the LC and the mass spectral data from the MS provides a high degree of confidence in both the identity and purity of the analyte. nih.govmdpi.com

Expected Mass Spectrometric Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 157.0408 |

| [M-H]⁻ | 155.0264 |

This table shows the calculated exact mass-to-charge ratios for the protonated and deprotonated molecular ions of this compound, which would be key identifiers in an LC-MS analysis.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level.

Vibrational Frequency Calculations and Spectral Assignment

Computational methods are employed to predict the vibrational spectra (infrared and Raman) of molecules. nih.gov After optimizing the molecular geometry using a method like DFT, a frequency calculation is performed to determine the energies of the normal modes of vibration. rsisinternational.org These calculated frequencies can then be correlated with experimentally obtained spectra, allowing for the precise assignment of spectral bands to specific molecular motions, such as stretching, bending, and twisting of chemical bonds. rsisinternational.orgias.ac.in For example, in studies of similar compounds, DFT calculations have accurately predicted the frequencies for C=O stretching, C-H stretching, and N-H stretching vibrations. rsisinternational.orgias.ac.in

Analysis of Intramolecular Interactions and Charge Distribution (e.g., Natural Bond Orbital analysis)

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density within a molecule. faccts.denih.gov It provides a detailed picture of chemical bonding, including lone pairs and the interactions between filled and empty orbitals. youtube.com This analysis is particularly useful for understanding intramolecular interactions, such as hydrogen bonding, and quantifying the charge transfer between different parts of a molecule. nih.govwisc.edu The results of NBO analysis can reveal the nature of chemical bonds and the partial atomic charges on each atom, offering deep insights into the molecule's reactivity and electronic structure. researchgate.net

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can explore the different conformations a molecule can adopt and its interactions with its environment, such as solvent molecules. nih.govmdpi.com This technique is invaluable for understanding the dynamic behavior of molecules, from the folding of proteins to the self-assembly of nanomaterials. nih.govrsc.org Force fields, which are sets of parameters describing the potential energy of the system, are essential for these simulations. nih.gov

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools to investigate the step-by-step process of chemical reactions, known as the reaction mechanism. researchgate.netrsc.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire energy profile of a reaction. researchgate.net This allows for the determination of activation energies, which are critical for understanding reaction rates. rsc.orgnih.gov These studies can elucidate the role of catalysts, predict the stereospecificity of a reaction, and even help in the design of new synthetic pathways. researchgate.netrsc.org

While these computational tools are well-established, their specific application to generate detailed data tables and research findings for 6-Amino-4-fluoronicotinic acid is not present in the current body of scientific literature. Further research is required to computationally characterize this specific compound and elucidate its unique chemical and physical properties.

Applications in Advanced Organic Synthesis and Chemical Biology Research Methodological Focus

Design and Synthesis of Labeled Chemical Probes for Research

A primary application of 6-amino-4-fluoronicotinic acid derivatives is in the creation of chemical probes, particularly those labeled with radioisotopes for use in Positron Emission Tomography (PET) imaging. These probes allow for the non-invasive visualization and quantification of biological processes in real-time.

The compound is a key precursor for synthesizing the widely used prosthetic group, 6-[¹⁸F]fluoronicotinic acid tetrafluorophenyl ester ([¹⁸F]F-Py-TFP). researchgate.netacs.org Prosthetic groups are small, radiolabeled molecules that can be attached to larger biomolecules, such as peptides or proteins, which are often too sensitive for direct radiolabeling methods. uit.nonih.gov

The synthesis of [¹⁸F]F-Py-TFP is notable for its efficiency. It is typically formed in a single step from a trimethylammonium precursor. researchgate.netacs.org This reaction involves a nucleophilic aromatic substitution where the [¹⁸F]fluoride ion displaces the trimethylammonium group. researchgate.netrsc.org The tetrafluorophenyl (TFP) ester is crucial as it is stable under the fluorination conditions while being reactive enough for subsequent conjugation to biomolecules. rsc.org

Recent advancements have further streamlined this process. A method described as "fluorination on the Sep-Pak" allows for the synthesis of [¹⁸F]F-Py-TFP and similar esters like 6-[¹⁸F]SFPy (the N-hydroxysuccinimide ester) at room temperature without the need for traditional azeotropic drying of the [¹⁸F]fluoride. nih.govmdpi.com This innovation significantly shortens the synthesis time, with procedures being completed in as little as 5-10 minutes, and provides high radiochemical yields. nih.govnih.gov

Once synthesized, the activated esters of 6-[¹⁸F]fluoronicotinic acid are readily conjugated to biomolecules. The most common strategy is N-acylation , where the prosthetic group reacts with primary amino groups, such as the ε-amino group of lysine (B10760008) residues or the N-terminal amine of a peptide, to form a stable amide bond. researchgate.netnih.govmdpi.com This reaction is typically rapid, often completing within 10 minutes at mild temperatures (40-60°C). nih.govmdpi.com

Interestingly, the choice of reaction conditions and the specific peptide sequence can lead to alternative conjugation pathways. In one study, the prosthetic group 6-[¹⁸F]fluoronicotinic acid 4-nitrophenyl ester was expected to undergo N-acylation with the peptide ACooP, which contains both a free amino and a thiol group. nih.gov However, the reaction resulted exclusively in S-acylation at the thiol group of a cysteine residue. nih.gov This highlights the tunability of the conjugation chemistry and provides an alternative method for labeling specific sites on biomolecules.

Table 2: Examples of Biomolecules Labeled via 6-[¹⁸F]Fluoronicotinic Acid Esters

| Labeled Biomolecule | Prosthetic Group | Conjugation Chemistry | Target | Purpose | Reference |

|---|---|---|---|---|---|

| [¹⁸F]FPy-T140 | 6-[¹⁸F]SFPy or 6-[¹⁸F]FPy-TFP | N-acylation | CXCR4 receptor | PET imaging of cancer | mdpi.com |

| [¹⁸F]c(RGDfK) | 6-[¹⁸F]F-Py-TFP | N-acylation | αvβ3 integrin | PET imaging | nih.gov |

| [¹⁸F]Albumin | 6-[¹⁸F]F-Py-TFP | N-acylation | N/A (Blood pool imaging) | PET imaging | nih.gov |

Scaffold for Investigating Structure-Activity Relationships in Chemical Biology

The this compound core is a valuable scaffold for conducting structure-activity relationship (SAR) studies. mdpi.com In chemical biology and medicinal chemistry, SAR analyses are essential for understanding how the chemical structure of a compound influences its biological activity, which is a critical step in drug discovery. mdpi.comtue.nl

By systematically modifying the functional groups on the pyridine (B92270) ring, researchers can probe the interactions between a molecule and its biological target, such as a protein or enzyme. For example, derivatives of fluorinated pyridines and quinolones are synthesized to explore their potential as antibacterial agents or kinase inhibitors. nih.govnih.gov In one study, comparing pyrrolo[3,2-c]pyridine derivatives, researchers found that compounds with a benzamido moiety were more potent FMS kinase inhibitors than their primary amino analogues, suggesting the additional group occupied a hydrophobic pocket or formed an extra hydrogen bond. nih.gov The fluoronicotinic acid framework provides a rigid and well-defined starting point for creating libraries of related compounds to identify key structural features required for potency and selectivity. tue.nlnih.gov

Intermediates for Synthesizing Chemically Functionalized Ligands for Protein Targeting

The compound serves as an intermediate in the linear synthesis of ligands designed to target specific proteins with high affinity and selectivity. researchgate.net These ligands are crucial for both diagnostic imaging and therapeutic applications.

Notable examples include:

CXCR4 Ligands : The chemokine receptor CXCR4 is overexpressed in many cancers. mdpi.comnih.gov this compound derivatives are used to create ¹⁸F-labeled ligands, such as [¹⁸F]FPy-T140, for PET imaging of CXCR4 expression. mdpi.comnih.gov

PSMA Ligands : Prostate-specific membrane antigen (PSMA) is a well-established target for imaging and treating prostate cancer. The nicotinic acid scaffold is incorporated into small molecule inhibitors of PSMA, such as [¹⁸F]DCFPyL, allowing for precise tumor imaging. nih.govresearchgate.net

FABP3 Ligands : The peptide ACooP targets Fatty Acid Binding Protein 3 (FABP3). By conjugating this peptide with a 6-[¹⁸F]fluoronicotinic acid derivative, researchers developed [¹⁸F]FNA-S-ACooP as a specific radiotracer for imaging FABP3, which has relevance in certain malignancies. nih.gov

Building Block for Novel Organic Frameworks and Materials with Tunable Properties

Beyond biological applications, this compound and its isomers are valuable building blocks for materials science, particularly in the construction of Metal-Organic Frameworks (MOFs) and other porous polymers. fluorochem.co.uksmolecule.com MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands, creating highly porous structures with tunable properties. rsc.orgfrontiersin.org

While direct use of this compound in published frameworks is not extensively documented, the principles are well-established using closely related isomers like 5-fluoronicotinic acid. rsc.org This related molecule has been used to generate a range of coordination compounds with diverse topologies, from 1D coordination polymers to intricate 3D frameworks, by reacting it with different metal ions. rsc.org The presence of the carboxylate group for metal coordination and the pyridine nitrogen as an additional binding site makes these molecules versatile linkers. rsc.orgmdpi.com The amino and fluoro substituents on the this compound molecule offer additional sites for post-synthesis modification or for tuning the electronic properties and pore environment of the resulting framework, making it a promising candidate for creating functional materials for applications like gas storage or catalysis. smolecule.comresearchgate.net

Table 3: Compound Names Mentioned in this Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| 6-[¹⁸F]fluoronicotinic acid tetrafluorophenyl ester | [¹⁸F]F-Py-TFP |

| 6-[¹⁸F]fluoronicotinic acid N-hydroxysuccinimide ester | [¹⁸F]SFPy |

| [¹⁸F]DCFPyL | - |

| [¹⁸F]c(RGDfK) | - |

| [¹⁸F]FPy-T140 | - |

| [¹⁸F]FNA-S-ACooP | - |

| 5-fluoronicotinic acid | - |

Future Perspectives in 6 Amino 4 Fluoronicotinic Acid Research

Advancements in Stereoselective and Regioselective Synthesis

The precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific placement of functional groups (regioselectivity) is paramount in modern drug discovery. Future synthetic research on 6-Amino-4-fluoronicotinic acid will likely concentrate on developing sophisticated catalytic methods to achieve this control.

Stereoselective Synthesis: The introduction of chiral centers into derivatives of this compound is a key area for future development. The growing field of asymmetric catalysis offers powerful tools for this purpose. nih.govsemanticscholar.org Methodologies such as transition metal catalysis, organocatalysis, and photoenzymatic strategies are expected to be adapted to create enantiomerically pure fluorinated compounds. nih.govdoaj.org For instance, chiral ligands can be employed with metal catalysts to direct the formation of one stereoisomer over another, a critical factor for optimizing pharmacological activity and reducing off-target effects. semanticscholar.org

Regioselective Synthesis: The pyridine (B92270) ring of this compound has multiple positions where further functionalization could occur. Developing reactions that selectively target a specific position is a significant goal. Methodologies that have proven successful for other heterocyclic systems, such as the regioselective nucleophilic aromatic substitution (SNAr) on quinazolines, could provide valuable insights. mdpi.com Research into directing group strategies and tailored catalytic systems will be essential to predictably synthesize specific isomers, which is crucial for establishing clear structure-activity relationships (SAR). For example, different regioisomers of a potential drug candidate can exhibit vastly different biological activities and metabolic stabilities. mdpi.commdpi.com

Integration with Automated Synthesis and Flow Chemistry Techniques

The synthesis of complex molecules can be labor-intensive and challenging to scale up. The integration of automated synthesis platforms and continuous flow chemistry offers a transformative approach to producing this compound and its derivatives more efficiently and safely. nih.govmdpi.com

Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides numerous advantages over traditional batch chemistry. nih.govbeilstein-journals.org These include superior control over reaction parameters like temperature and pressure, enhanced safety by minimizing the volume of reactive intermediates, and improved scalability. nih.gov For the synthesis of pyridine-containing molecules, flow reactors have already demonstrated success in improving yields and reducing reaction times. beilstein-journals.orgrsc.org

When combined with automation and machine learning algorithms, these systems can self-optimize reaction conditions to maximize yield and purity, significantly accelerating the discovery and development process. nih.govrsc.orgresearchgate.net This approach allows for the rapid generation of a library of derivatives for biological screening. An example of this is the automated synthesis of fluorine-18 (B77423) labeled peptide ligands using nicotinic acid precursors for PET imaging, which highlights the potential for producing complex molecules in a reproducible manner. mdpi.com

| Advantage of Flow Chemistry | Description | Relevance to this compound Synthesis |

|---|---|---|

| Enhanced Safety | Small reaction volumes and rapid heat dissipation minimize risks associated with exothermic reactions or hazardous reagents. | Fluorination reactions can be highly energetic; flow chemistry mitigates these risks. |

| Precise Control | Superior control over temperature, pressure, and mixing leads to higher reproducibility and fewer side products. | Improves regioselectivity and stereoselectivity in the synthesis of complex derivatives. |

| Scalability | Production can be increased by running the system for longer periods, avoiding the challenges of scaling up batch reactors. | Facilitates the production of larger quantities of lead compounds for preclinical and clinical studies. |

| Automation & Optimization | Integration with automated systems allows for rapid, data-driven optimization of reaction conditions. nih.govresearchgate.net | Accelerates the synthesis of diverse libraries of derivatives for screening. |

Exploration of Novel Reactivities and Catalytic Transformations

Expanding the chemical toolbox for modifying the this compound scaffold is a key area for future research. This involves exploring novel reaction pathways and applying modern catalytic methods to functionalize the molecule in new ways.

The amino and carboxylic acid groups, along with the pyridine ring itself, offer multiple handles for chemical modification. Transition metal catalysis is a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. Drawing inspiration from work on related aminopyridine systems, catalysts based on palladium, rhodium, copper, and other metals could be used for cross-coupling reactions to introduce a wide variety of substituents. researchgate.net

Furthermore, the direct C-H functionalization of the pyridine ring represents an atom-economical approach to creating derivatives without the need for pre-functionalized starting materials. Research into catalytic systems that can selectively activate a specific C-H bond on the this compound core would be a significant breakthrough. Other potential areas of exploration include novel cyclization reactions to build fused heterocyclic systems chemrxiv.orgchemrxiv.orgrsc.org and the application of photoredox or electrocatalysis to enable unique transformations that are inaccessible through traditional thermal methods. The development of new organocatalytic methods, which avoid the use of metals, also presents an attractive and sustainable avenue for future synthetic efforts. mdpi.com

Development of Structure-Guided Design Principles for Derivatives

To fully exploit the therapeutic potential of this compound, future research must focus on the rational, structure-guided design of its derivatives. This approach moves beyond random screening and uses a deep understanding of the relationship between a molecule's structure and its biological activity to design compounds with improved potency, selectivity, and pharmacokinetic properties.

Establishing a clear Structure-Activity Relationship (SAR) is the first step. This involves synthesizing a systematic series of analogs and evaluating how changes in structure affect their biological function. The fluorine atom, for example, is known to influence properties like metabolic stability and binding affinity, and understanding its precise role in different contexts is crucial. rsc.org

Computational chemistry and molecular modeling will play a vital role in this process. By simulating how different derivatives of this compound bind to a specific biological target, such as an enzyme or receptor, researchers can prioritize the synthesis of compounds that are most likely to be active. This in silico approach saves significant time and resources. The concept of a "privileged structure," a molecular framework that can provide useful ligands for multiple biological targets, is relevant here. mdpi.com By systematically modifying the this compound scaffold, it may be possible to develop a range of new therapeutic agents for different diseases.

Q & A

Q. Methodological Answer :

Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

Advanced: How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Methodological Answer :

Model Setup : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate Fukui indices for electrophilicity .

Reactivity Analysis :

- Identify electron-deficient positions (e.g., C-2, C-5) prone to nucleophilic attack.

- Simulate transition states for fluorination/amination to assess activation barriers.

Experimental Correlation : Compare predicted reaction pathways with experimental LC-MS intermediates (e.g., nitro intermediates) .

Advanced: How should researchers resolve contradictions in reported solubility data for this compound across solvents?

Q. Methodological Answer :

Guidelines :

- Standardize solvent preparation (degassing, temperature control).

- Use nephelometry for low-solubility quantification .

Advanced: What in vitro assays are suitable for studying the biological activity of this compound, and how can false positives be minimized?

Q. Methodological Answer :

Enzyme Inhibition :

- Use fluorescence-based assays (e.g., NADH-coupled) with recombinant enzymes (e.g., kinases). Include negative controls (no substrate) to rule out autofluorescence .

Cell Viability :

- MTT assay: Pre-incubate cells (24 h) to stabilize metabolism. Normalize to solvent-only controls.

False-Positive Mitigation :

- Counter-screen with orthogonal assays (e.g., SPR for binding affinity).

- Validate hits via structure-activity relationship (SAR) using fluorinated analogs .

Advanced: How can environmental persistence of this compound be assessed, and what analytical challenges arise in trace detection?

Q. Methodological Answer :

Degradation Studies :

- Simulate photolysis (UV-C, 254 nm) and hydrolysis (pH 7.4, 37°C). Monitor degradation products via LC-MS/MS .

Trace Detection :

- Use SPE (solid-phase extraction) with HLB cartridges for water samples.

- Challenges: Matrix interference (e.g., humic acids). Mitigate with isotopic internal standards (e.g., -labeled analog) .

Tables for Reference

Table 1 : Key Spectral Data for this compound

| Technique | Conditions | Critical Peaks |

|---|---|---|

| -NMR | DMSO-d, 25°C | δ 8.2 (H-5), δ 6.9 (H-2) |

Table 2 : Conflicting Solubility Data and Resolution

| Solvent | Conflict | Resolution Method |

|---|---|---|

| DMSO | Purity variability | HPLC repurification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.